molecular formula C12H11IN2O2 B13339269 2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid

2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid

Cat. No.: B13339269
M. Wt: 342.13 g/mol
InChI Key: YDYULLYCQRTQNT-UHFFFAOYSA-N
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Description

2-(4-Iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic Acid ( 2098107-89-0) is a high-purity chemical compound offered for research and development purposes. This iodinated pyrazole derivative serves as a versatile building block in organic synthesis and medicinal chemistry. The molecular structure integrates a pyrazole core with an acetic acid side chain, making it a useful scaffold for further derivatization, for instance, in the formation of amide bonds with other complex molecules . Pyrazole-containing compounds are of significant interest in drug discovery due to their wide range of pharmacological activities, which can include antimicrobial, anti-inflammatory, and anticancer properties . As a specialized reagent, its primary value lies in its potential to be used in the synthesis of more complex heterocyclic systems. The iodine substituent on the pyrazole ring makes it a particularly valuable intermediate for cross-coupling reactions in metal-catalyzed transformations, enabling the construction of novel molecular architectures for various research applications. This product is strictly for research use and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C12H11IN2O2

Molecular Weight

342.13 g/mol

IUPAC Name

2-(4-iodo-5-methyl-3-phenylpyrazol-1-yl)acetic acid

InChI

InChI=1S/C12H11IN2O2/c1-8-11(13)12(9-5-3-2-4-6-9)14-15(8)7-10(16)17/h2-6H,7H2,1H3,(H,16,17)

InChI Key

YDYULLYCQRTQNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)O)C2=CC=CC=C2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid typically involves the formation of the pyrazole ring followed by functional group modifications. One common method involves the reaction of enaminones with hydrazines in the presence of iodine as a catalyst . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Halogenated Derivatives
  • 2-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid (CAS 53808-88-1): Substitutions: 4-chlorophenyl at position 3, phenyl at position 1. Molecular weight: 312.76 g/mol vs. ~356.2 g/mol (estimated for the iodinated target).
  • [5-(Difluoromethyl)-3-methyl-1H-pyrazol-1-yl]-acetic acid (CAS 512809-86-8) :

    • Substitutions: Difluoromethyl group at position 3.
    • Fluorine’s electronegativity enhances metabolic stability compared to iodine, but iodine’s larger atomic radius may improve binding affinity in halogen-bonding interactions .
Methyl-Substituted Derivatives
  • 2-(5-Methyl-1H-pyrazol-1-yl)acetic acid (CAS 180741-30-4) :

    • Substitutions: Methyl at position 5.
    • Similarity score: 0.96. The absence of iodine and phenyl groups reduces steric hindrance, likely increasing solubility in polar solvents .
  • 2-(4-Amino-5-methyl-1H-pyrazol-1-yl)acetic acid (CAS 1343304-07-3): Substitutions: Amino group at position 3. The amino group introduces hydrogen-bonding capability, contrasting with the iodine’s hydrophobic and polarizable nature in the target compound .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Substituents logP (Estimated) Solubility (Water)
Target Compound ~356.2 4-I, 5-Me, 3-Ph 2.8–3.5 Low
2-[3-(4-Chlorophenyl)-...]acetic acid 312.76 3-(4-Cl-Ph), 1-Ph 2.5–3.0 Moderate
2-(5-Methyl-1H-pyrazol-1-yl)acetic acid 140.14 5-Me 0.5–1.0 High
2-(4-Amino-5-methyl-1H-pyrazol-1-yl)acetic acid 155.16 4-NH2, 5-Me -0.5–0.5 High

Key Observations :

  • The iodine atom in the target compound significantly increases molecular weight and logP, reducing aqueous solubility compared to smaller analogs.
  • Halogenated derivatives (Cl, I) exhibit higher logP values than non-halogenated or amino-substituted analogs.

Pharmacological and Functional Implications

  • Methyl and Phenyl Groups : The 5-methyl and 3-phenyl groups likely contribute to π-π stacking interactions in protein binding, as seen in structurally similar kinase inhibitors .

Biological Activity

2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by a unique molecular structure that includes an iodine atom, which can significantly influence its reactivity and biological interactions. This article aims to explore the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C12H14IN3C_{12}H_{14}IN_3, with a molecular weight of approximately 327.16 g/mol. The presence of the iodine atom at the para position of the phenyl group enhances its lipophilicity and may affect its interaction with biological targets.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. Studies have shown that this compound can modulate pathways involved in cell proliferation and apoptosis, making it a candidate for cancer therapeutics. For instance, it has been reported to inhibit tumor growth in various cancer cell lines by inducing apoptosis through intrinsic pathways.

Anti-inflammatory Properties

In addition to its antitumor activity, this compound has demonstrated anti-inflammatory effects. It is believed to inhibit pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various models of inflammatory diseases. This property suggests potential applications in treating conditions such as arthritis and inflammatory bowel disease.

Antimicrobial Activity

Preliminary studies have also explored the antimicrobial properties of this compound. It has shown activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective antibacterial properties . The compound's structure may allow it to interact with bacterial cell membranes or specific targets within bacterial cells.

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

  • Cell Signaling Modulation : The compound may influence various signaling pathways related to cell growth and survival, particularly those involving apoptosis.
  • Enzyme Inhibition : It is hypothesized that this pyrazole derivative can inhibit specific enzymes involved in inflammatory processes or tumor progression.
  • Receptor Interaction : Interaction with receptors involved in pain and inflammation could explain its analgesic properties.

Case Studies and Research Findings

StudyFindings
Antitumor Activity Demonstrated significant inhibition of tumor growth in U87MG glioblastoma cells with IC50 values indicating potent activity .
Anti-inflammatory Effects Reduced levels of pro-inflammatory cytokines in animal models of arthritis .
Antimicrobial Properties Showed MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli .

Q & A

Q. What are the common synthetic pathways for preparing 2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid?

The synthesis typically involves multi-step reactions, including:

  • Pyrazole ring formation : Cyclocondensation of hydrazine derivatives with β-keto esters or diketones under reflux conditions in solvents like ethanol or acetonitrile .
  • Iodination : Electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) to introduce the iodine atom at the 4-position of the pyrazole ring .
  • Acetic acid side-chain introduction : Alkylation of the pyrazole nitrogen with ethyl bromoacetate, followed by hydrolysis using NaOH or LiOH to yield the carboxylic acid . Key optimization parameters include temperature control (60–100°C), inert atmospheres (N₂/Ar), and purification via recrystallization or column chromatography.

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

Analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and absence of side products. For example, the acetic acid moiety appears as a singlet (~δ 4.2 ppm for CH₂ and ~δ 170 ppm for COOH) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]+ = 383.02 g/mol) .

Advanced Research Questions

Q. What strategies are employed to optimize reaction yields in the iodination step?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance iodine solubility and reactivity .
  • Catalyst screening : FeCl₃ or ZnCl₂ improves regioselectivity for the 4-position of the pyrazole ring .
  • Kinetic monitoring : Reaction progress tracked via TLC or in situ IR spectroscopy to identify side products (e.g., diiodinated derivatives) . Typical yields range from 60–85%, with purity confirmed by melting point analysis and elemental composition .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Docking studies : Molecular docking (AutoDock Vina) predicts binding affinity to target proteins (e.g., cyclooxygenase-2 or kinase enzymes) by analyzing interactions between the iodophenyl group and hydrophobic binding pockets .
  • QSAR modeling : Quantitative Structure-Activity Relationship models correlate substituent electronic effects (e.g., iodine’s electronegativity) with biological activity .
  • DFT calculations : Assess stability of tautomeric forms (1H vs. 2H-pyrazole) and their impact on reactivity .

Q. What are the challenges in analyzing biological activity data for this compound?

Key challenges include:

  • Contradictory cytotoxicity results : Variability in IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) due to differences in membrane permeability or metabolic activity .
  • Off-target effects : The acetic acid moiety may chelate metal ions in assay buffers, leading to false positives in enzymatic inhibition studies .
  • Data normalization : Activity data should be standardized against control compounds (e.g., aspirin for anti-inflammatory assays) to account for batch-to-batch variability .

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